molecular formula C9H18O4 B15377703 2-(2-Butoxyethoxy)ethyl formate CAS No. 5437-04-7

2-(2-Butoxyethoxy)ethyl formate

Cat. No.: B15377703
CAS No.: 5437-04-7
M. Wt: 190.24 g/mol
InChI Key: ZGBYWRMVBJLHAO-UHFFFAOYSA-N
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Description

2-(2-Butoxyethoxy)ethyl formate (CAS 5437-04-7) is a high-purity chemical compound with the molecular formula C 9 H 18 O 4 and a molecular weight of 190.24 g/mol . This formate ester is characterized by key physical properties including a density of 0.983 g/cm³, a boiling point of 248.5°C at 760 mmHg, and a flash point of 101.7°C, indicating its relative stability under standard laboratory conditions . Its low vapor pressure of 0.0242 mmHg at 25°C further suggests a low evaporation rate . The compound is commercially available with a typical purity of 99% . Its structure is closely related to glycol ether esters, a class of compounds known for their utility as solvents and intermediates in organic synthesis. Researchers value this compound as a potential specialty solvent or a building block for the synthesis of more complex molecules. One referenced synthetic route for its production involves a reaction facilitated by pyridine, conducted at 0°C for 5 hours followed by 12 hours at room temperature . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

5437-04-7

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

2-(2-butoxyethoxy)ethyl formate

InChI

InChI=1S/C9H18O4/c1-2-3-4-11-5-6-12-7-8-13-9-10/h9H,2-8H2,1H3

InChI Key

ZGBYWRMVBJLHAO-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOC=O

Origin of Product

United States

Comparison with Similar Compounds

Volatility and Boiling Points

  • Formate : Expected to have a lower boiling point (~150–180°C) due to its smaller molecular size and higher volatility compared to the acetate (reported boiling point for similar acetates: ~230–250°C) .
  • Octadecanoate: High molecular weight (428.69 g/mol) results in low volatility and a boiling point >300°C .

Solubility

  • Formate: Likely miscible with water and polar organic solvents (e.g., ethanol, acetone) due to its polar formate group.
  • Acetate: Widely used as a solvent in coatings and polymer pastes due to balanced solubility in polar/nonpolar systems .
  • Octadecanoate: Insoluble in water; soluble in nonpolar solvents (e.g., toluene, hexane) .

Industrial and Laboratory Uses

  • Acetate : Employed in automotive coatings, flexographic printing inks, and polymer dissolution due to its compatibility with resins and moderate evaporation rate .
  • Octadecanoate: Likely used as a lubricant or plasticizer in hydrophobic formulations .

Biochemical Relevance

  • The acetate derivative is noted for its low toxicity and utility in synthesizing ester-functionalized compounds . The formate may share similar roles but with altered reactivity due to its smaller acyl group.

Q & A

Q. What are the established methods for synthesizing 2-(2-Butoxyethoxy)ethyl formate, and how can purity be optimized?

Synthesis typically involves esterification between 2-(2-butoxyethoxy)ethanol and formic acid under acidic catalysis. A common approach includes:

  • Step 1 : Mix equimolar amounts of 2-(2-butoxyethoxy)ethanol and formic acid with a catalytic amount of sulfuric acid.
  • Step 2 : Reflux the mixture under anhydrous conditions at 80–100°C for 4–6 hours.
  • Step 3 : Neutralize the catalyst, extract the product with a non-polar solvent (e.g., diethyl ether), and purify via fractional distillation .
    Purity Optimization : Use gas chromatography (GC) to monitor reaction progress and employ molecular sieves to remove residual water, which can hydrolyze the ester post-synthesis .

Q. How can researchers characterize the physicochemical properties of this compound?

Key characterization methods include:

  • Boiling Point and Density : Determine via fractional distillation and pycnometry, respectively. Reported values are ~200–220°C (boiling point) and ~1.04–1.06 g/cm³ (density) .
  • Solubility : Measure in water (e.g., ~16.8 g/L at 20°C using gravimetric analysis) and polar/non-polar solvents (e.g., ethanol, hexane) via phase-separation tests .
  • Refractive Index : Use a refractometer (e.g., ~1.48 at 20°C) .

Q. What are the primary applications of this compound in biochemistry?

Its lipophilic nature and ester functionality make it suitable for:

  • Membrane Interaction Studies : As a solvent for lipid bilayer experiments to probe permeability or stability .
  • Drug Delivery Systems : Testing its ability to solubilize hydrophobic drugs (e.g., paclitaxel) while maintaining low cytotoxicity .

Q. How can hydrolysis kinetics of this compound be studied under varying pH conditions?

Design a hydrolysis experiment:

  • Procedure : Incubate the compound in buffered solutions (pH 2–12) at 25°C.
  • Analysis : Monitor formic acid release via titration or HPLC. Rate constants (k) can be calculated using first-order kinetics .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s role in enhancing drug bioavailability?

  • In Vitro Setup : Use Caco-2 cell monolayers to measure transepithelial electrical resistance (TEER) and permeability coefficients (Papp) for model drugs (e.g., cyclosporine) with/without the compound .
  • Data Interpretation : Compare Papp values and TEER changes to assess membrane disruption or permeation enhancement .

Q. How to resolve contradictions in reported solubility data for this compound in aqueous systems?

  • Hypothesis Testing : Replicate solubility measurements under controlled humidity and temperature.
  • Advanced Techniques : Use dynamic light scattering (DLS) to detect micelle formation at higher concentrations, which may explain variability in literature .

Q. What environmental safety protocols are critical when handling this compound in lab settings?

  • Exposure Control : Use fume hoods for synthesis and wear respirators with organic vapor cartridges if ventilation is inadequate .
  • Waste Disposal : Neutralize acidic residues before disposal and avoid drainage into water systems due to potential aquatic toxicity .

Q. How can analytical methods (e.g., GC-MS) be optimized to detect trace impurities in this compound?

  • Column Selection : Use a polar capillary column (e.g., DB-WAX) to separate ester derivatives.
  • Detection Parameters : Set MS in selected ion monitoring (SIM) mode for m/z 89 (formate fragment) and 117 (butoxyethoxy fragment) .

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